molecular formula C15H11ClF3NO4S B2674673 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine CAS No. 358675-61-3

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine

Cat. No.: B2674673
CAS No.: 358675-61-3
M. Wt: 393.76
InChI Key: COLXPXUYOTXHEH-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine is a chemical compound with a complex structure that includes a trifluoromethyl group, a chlorophenyl group, and a phenylsulfonyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and processes effectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzylamine
  • 4-Chlorobenzylamine

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine stands out due to the combination of its trifluoromethyl, chlorophenyl, and phenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-13-7-6-10(8-12(13)15(17,18)19)20(9-14(21)22)25(23,24)11-4-2-1-3-5-11/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXPXUYOTXHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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